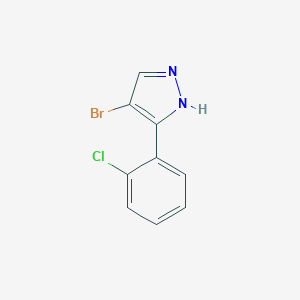

4-Bromo-3-(2-chlorophenyl)-1H-pyrazole

Beschreibung

General Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole derivatives are a class of organic compounds that have garnered immense attention due to their wide-ranging biological activities and versatile applications. royal-chem.comnumberanalytics.com They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commdpi.com

In the realm of medicinal chemistry , pyrazole-containing compounds are prominent scaffolds in a variety of drugs. nih.gov Their diverse pharmacological profiles include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. mdpi.comorientjchem.orgglobalresearchonline.netijnrd.org Notable examples of pyrazole-based drugs include the anti-inflammatory medication Celecoxib and the anxiolytic Zaleplon. wikipedia.org The structural versatility of the pyrazole ring allows for extensive modification, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. ijrpr.comroyal-chem.com

The significance of pyrazole derivatives extends to the agrochemical industry , where they are utilized in the formulation of potent herbicides and pesticides. royal-chem.comresearchgate.netresearchgate.net Compounds such as Pyraclostrobin are effective in controlling a wide range of plant pathogens, highlighting the economic and agricultural importance of this class of heterocycles. royal-chem.com The development of novel pyrazole-based agrochemicals is an ongoing area of research aimed at improving crop yields and managing pest resistance. nih.gov

Furthermore, in material science , pyrazole derivatives are explored for their unique photophysical and electronic properties. mdpi.comroyal-chem.com They are used in the creation of conductive polymers, fluorescent probes, and materials for solar energy conversion, showcasing their adaptability beyond biological applications. royal-chem.commdpi.com

The Role of Halogenated Pyrazoles in Contemporary Chemical Sciences

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the pyrazole ring system gives rise to halogenated pyrazoles, a subclass with distinct and often enhanced chemical and biological properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. evitachem.comnih.gov

Halogenated pyrazoles are of particular interest in medicinal chemistry and drug design. researchgate.net The presence of halogens can lead to improved potency and selectivity of drug candidates. For instance, halogenation at the C-4 position of the pyrazole ring is a common strategy to modulate the biological activity of the resulting compounds. globalresearchonline.net The specific halogen and its position on the ring can have a profound impact on the compound's pharmacological profile.

In synthetic chemistry, halogenated pyrazoles serve as versatile intermediates. The halogen atom can act as a leaving group in various cross-coupling reactions, enabling the synthesis of more complex and highly functionalized pyrazole derivatives. mdpi.com This synthetic utility makes them valuable building blocks for creating diverse molecular architectures for various applications. acs.org

Research Focus: 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole as a Representative Halogenated Pyrazole System

This article will now narrow its focus to a specific and illustrative example of a halogenated pyrazole: This compound . This compound encapsulates the key features of halogenated pyrazoles, possessing both a bromine and a chlorine substituent on its molecular framework. The presence of these two different halogens on the pyrazole and phenyl rings, respectively, provides a unique platform for studying the interplay of electronic and steric effects on the molecule's properties and reactivity.

The synthesis of such di-halogenated pyrazole systems often involves multi-step reaction sequences, starting from appropriately substituted precursors. evitachem.comnih.govbiosynth.com Characterization of these compounds relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their precise molecular structure.

The study of this compound and its analogues contributes to a deeper understanding of structure-activity relationships within the broader class of halogenated pyrazoles. By examining the synthesis, properties, and potential applications of this representative compound, researchers can gain valuable insights that can be applied to the design and development of new and improved pyrazole-based molecules for a wide range of scientific and technological advancements.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-(2-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXAEGIYDBVHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 2 Chlorophenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the protons of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole are not available in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR spectral data, including the chemical shifts (δ) for each carbon atom in this compound, are not available in the searched scientific literature.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Data from advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which would provide detailed connectivity information between protons and carbons in this compound, are not available in the searched scientific literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed FT-IR spectrum, including the characteristic vibrational frequencies (in cm⁻¹) for the functional groups present in this compound, is not available in the searched scientific literature.

Mass Spectrometry

The mass spectrum of this compound, which would confirm its molecular weight and provide information about its fragmentation pattern, is not available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing definitive confirmation of the presence of these halogens.

Furthermore, HRMS data for other halogenated pyrazole (B372694) derivatives have been reported, confirming their elemental compositions. For instance, HRMS (ESI) for 3-bromo-5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)pyridine showed a calculated [M+H]+ of 581.9284 and a found value of 581.9286, demonstrating the high accuracy of this technique nih.gov.

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole | EI | 403.0572 [M]+ for C23H1879BrNO | 403.0574 | mdpi.com |

| 3-bromo-5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)pyridine | ESI | 581.9284 [M+H]+ | 581.9286 | nih.gov |

| Methyl ((1R,4R)-1,7,7-trimethyl-2-oxo-bicyclo[2.2.1]hept-3-yl)-((E)-(4-nitrophenyl)hydrazono)acetate | EI-HRMS | 385.1870 [MH]+ for C20H25N4O4 | 385.1871 | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the crystallographic data of analogous compounds, such as 4-bromo-2-(1H-pyrazol-3-yl)phenol and other halogenated pyrazoles, offer valuable insights into the expected structural features mdpi.comresearchgate.net.

The bond lengths within the pyrazole ring are expected to be consistent with those observed in other pyrazole derivatives, reflecting its aromatic character. The C-Br and C-Cl bond lengths will also fall within the typical ranges for such halogenated aromatic systems.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-bromo-2-(1H-pyrazol-3-yl)phenol | Triclinic | C2/c | Planar pyrazole ring, intermolecular H-bonding | researchgate.net |

| 4-chloro-1H-pyrazole | Not specified | Not specified | Isostructural with 4-bromo-1H-pyrazole, forms trimeric H-bonding motifs | mdpi.com |

| 4-bromo-1H-pyrazole | Not specified | Not specified | Forms trimeric H-bonding motifs | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For pyrazole derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* transitions within the aromatic pyrazole and phenyl rings.

While the UV-Vis spectrum for this compound is not specifically documented, studies on analogous compounds provide a basis for predicting its absorption characteristics. For example, the UV-Vis absorption spectra of two pyrazoline derivatives, 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole and 5-(4-bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been reported researchgate.net. The experimental and theoretical UV-Vis absorption spectra of these compounds show absorption maxima that are influenced by the substituents on the pyrazole and phenyl rings researchgate.net.

Similarly, a study on novel pyrazole azo dyes reported absorption maxima corresponding to the pyrazole chromophore and the azo group nih.gov. For instance, dye 4b exhibited an absorption maximum at 235 nm attributed to the ethyl 3-methyl-1H-pyrazole-4-carboxylate chromophore nih.gov. Based on these examples, this compound is expected to exhibit characteristic absorption bands in the UV region, likely influenced by the electronic effects of the bromo and chlorophenyl substituents.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Not specified | Not specified in abstract | researchgate.net |

| 5-(4-bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Not specified | Not specified in abstract | researchgate.net |

| Pyrazole azo dye 4b | Not specified | 235, 322 | nih.gov |

Computational and Theoretical Investigations of 4 Bromo 3 2 Chlorophenyl 1h Pyrazole

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the molecular properties and reactivity of compounds like 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole. These computational methods provide insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For pyrazole (B372694) derivatives, DFT has been successfully employed to predict a wide range of properties. mdpi.comresearchgate.net

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT calculations are used to perform geometry optimization, which involves finding the minimum energy structure on the potential energy surface. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyrazole ring, the 2-chlorophenyl group, and the bromine atom.

Studies on similar molecules, such as other halogenated pyrazoles, have shown that the optimized geometry is essential for the accurate prediction of other molecular properties. mdpi.commdpi.com The planarity or non-planarity of the molecule, including the torsion angle between the pyrazole and phenyl rings, would be a key finding from such a study.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Value | ||

| C-Cl | Value | ||

| N-N | Value | ||

| C-N | Value | ||

| C-C (pyrazole) | Value | ||

| C-C (phenyl) | Value | ||

| C-N-N | Value | ||

| N-C-C | Value | ||

| Phenyl-Pyrazole |

Note: The values in this table are illustrative and would be determined from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. bibliotekanauki.pl

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. It is likely that the HOMO would be distributed over the electron-rich pyrazole and phenyl rings, while the LUMO might be localized more towards the pyrazole ring or the halogen atoms. A smaller HOMO-LUMO gap would suggest higher reactivity. bibliotekanauki.pl

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

Note: These values are illustrative and would be calculated using DFT.

The distribution of electron density within a molecule is not uniform and can be analyzed through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MESP). The MESP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visually represents the electrostatic potential on the electron density surface.

For this compound, the MESP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrazole ring and the halogen atoms, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrazole ring, suggesting susceptibility to nucleophilic attack.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com

For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimentally obtained spectra, can aid in the structural confirmation of the compound. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or intermolecular interactions in the experimental sample.

Molecules with extended π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). rsc.org

For this compound, the presence of the aromatic pyrazole and phenyl rings, along with the electron-withdrawing halogen substituents, suggests it could possess NLO properties. Computational studies on similar pyrazole derivatives have explored their potential as NLO materials. rsc.org Such calculations for the title compound would involve determining the dipole moment and hyperpolarizability tensors to evaluate its NLO response.

Table 3: Hypothetical Non-Linear Optical Property Data for this compound (Illustrative)

| Property | Calculated Value |

| Dipole Moment (Debye) | Value |

| First-order Hyperpolarizability (β) (esu) | Value |

Note: These values are illustrative and would be the outcome of DFT-based NLO calculations.

Thermodynamic Property Determination

These calculations can determine key properties:

Geometric Structures: Optimization of the molecule's geometry to find its most stable three-dimensional conformation.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is crucial for its reactivity and interaction with biological receptors. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). dergipark.org.tr

For a related compound, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, theoretical analysis using the MP2 method was performed to elucidate these types of properties, demonstrating the utility of such computational approaches for the broader class of brominated pyrazoles. dergipark.org.tr

| Property Type | Information Gained | Common Computational Method |

| Geometric Optimization | Most stable 3D structure, bond lengths, and angles | DFT, MP2 |

| HOMO/LUMO Analysis | Electronic reactivity, kinetic stability | DFT |

| MEP Analysis | Charge distribution, sites for intermolecular interaction | DFT |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Two-dimensional QSAR (2D-QSAR) models are developed to predict the activity of compounds based on descriptors calculated from their 2D structures. For pyrazole derivatives, 2D-QSAR models have been successfully built to predict their anticancer activity against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and kidney (ACHN) cancers. nih.govnih.gov

The development process follows standardized guidelines and involves several key steps: nih.govnih.gov

Data Set Collection: A series of pyrazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of 2D descriptors, such as constitutional, topological, and electronic properties, are calculated for each molecule.

Model Generation: Statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to build a linear equation linking the most relevant descriptors to the biological activity. nih.govresearchgate.net

Validation: The model's statistical significance and predictive power are rigorously validated using internal (cross-validation, Q²) and external validation techniques to ensure its reliability. nih.govresearchgate.net

Statistically robust 2D-QSAR models for pyrazole derivatives have been developed, showing a high correlation between the predicted and observed activities. nih.govresearchgate.net

Table: Example of Statistical Parameters for a 2D-QSAR Model for Pyrazole Derivatives Note: This table represents typical validation parameters for QSAR models and is based on studies of pyrazole derivatives, not specifically this compound.

| Parameter | Value | Description |

| R² (Correlation Coefficient) | > 0.8 | Measures the goodness of fit of the model to the training data. |

| Q² (Cross-validated R²) | > 0.6 | Measures the internal predictive ability of the model. |

| R²_pred (External R²) | > 0.6 | Measures the predictive ability on an external test set. |

A primary application of a validated QSAR model is to guide the rational design of new, more potent compounds. By analyzing the descriptors in the QSAR equation, researchers can identify which structural features positively or negatively influence biological activity. researchgate.netnih.gov

For instance, a QSAR model might reveal that increasing a molecule's hydrophobicity or adding a hydrogen bond donor at a specific position enhances its activity. This knowledge is then used to propose modifications to a template structure, such as this compound. The QSAR model can then predict the activity of these newly designed virtual compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net Studies on various pyrazole series have demonstrated that this approach successfully leads to the design of novel derivatives with predicted activities higher than existing compounds. nih.govnih.gov This design strategy has been effectively used to create new pyrazole derivatives with potential anticancer properties. nih.govnih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic, three-dimensional view of how a molecule like this compound interacts with a biological target at an atomic level.

Molecular Dynamics (MD) Simulations

MD simulations are powerful computational experiments that track the movements of atoms in a molecule and its environment over time. eurasianjournals.com For pyrazole derivatives, MD simulations are used to investigate the stability of the ligand-protein complex formed during molecular docking. nih.govrsc.org

The typical workflow involves:

Placing the docked ligand-protein complex into a simulation box filled with water molecules and ions to mimic physiological conditions.

Running the simulation for a set period (e.g., tens to hundreds of nanoseconds).

Analyzing the resulting trajectory to assess the stability of the complex, often by measuring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions.

A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in the active site, validating the docking pose. rsc.org MD simulations have been successfully applied to pyrazole derivatives to confirm their stable binding to targets like cyclin-dependent kinase 2 (CDK2) and Heat Shock Protein 90α (Hsp90α), providing confidence in the predicted binding mode. nih.govrsc.org

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, usually a protein). nih.govamazonaws.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

In studies involving pyrazole derivatives, docking is employed to predict how they interact with the active sites of various protein targets, such as kinases, which are often implicated in cancer. nih.govnih.govmdpi.com The process involves inserting the 3D structure of a compound like this compound into the binding pocket of a target protein and calculating a "docking score," which estimates the binding free energy. nih.gov

Key findings from docking studies on related pyrazole compounds include:

Identification of Key Interactions: Docking reveals specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. rsc.org

Binding Energy Prediction: The docking score provides a quantitative estimate of binding affinity, allowing for the ranking of different compounds. nih.gov

Structure-Activity Relationship: By comparing the docking poses of active and inactive compounds, researchers can understand why certain structural features are essential for binding.

For example, docking studies on various pyrazole derivatives have identified crucial hydrogen bond interactions with amino acids in the hinge region of protein kinases, a common binding motif for kinase inhibitors. nih.gov

Table: Example of Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases Note: This data is illustrative, based on findings for various pyrazole derivatives, and does not represent specific results for this compound.

| Target Protein | Ligand (Example Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | 2-(4-chlorophenyl)-5-(...) | -10.09 | Cys919, Asp1046 |

| Aurora A | 1-(4-chlorophenyl)-3-(...) | -8.57 | Arg220, Ala213 |

| CDK2 | 3-(4-chlorophenyl)-N-(...) | -10.35 | Leu83, Lys33 |

| (Data adapted from studies on various pyrazole derivatives) nih.gov |

Conformational Analysis and Energy Minimization

The spatial arrangement of the substituent groups in this compound significantly influences its molecular properties and potential interactions. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool to investigate the conformational landscape and determine the most stable three-dimensional structure of the molecule. This involves exploring the potential energy surface (PES) by systematically changing key dihedral angles and calculating the corresponding energy to identify the global minimum energy conformation.

While specific experimental or detailed computational studies on the conformational analysis of this compound are not extensively available in the public domain, valuable insights can be drawn from computational studies of structurally related molecules. For instance, a crystallographic and computational study of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole revealed the dihedral angle between the pyrazole ring and the 2-chlorophenyl ring. nih.gov This provides an evidence-based approximation for the likely conformation in the target molecule.

The energy of the molecule is calculated at various rotational increments of the 2-chlorophenyl group relative to the pyrazole ring. The resulting data allows for the plotting of a potential energy profile, where the lowest point on the curve corresponds to the most stable, or minimum energy, conformation. The peaks on this profile represent the energy barriers to rotation.

In the case of this compound, the presence of the chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This steric clash with the pyrazole ring would likely force the 2-chlorophenyl group to adopt a non-planar (twisted) conformation relative to the pyrazole ring to minimize repulsive forces. This is a common feature in ortho-substituted biaryl systems. The energy minimization process seeks to find the optimal dihedral angle that balances the stabilizing effects of conjugation (which would favor planarity) and the destabilizing steric hindrance.

Table 1: Investigated Conformational Parameters of a Structurally Related Phenylpyrazole

| Compound Name | Dihedral Angle (°): Pyrazole Ring vs. 2-Chlorophenyl Ring | Method |

| 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole | 71.30 (9) | X-ray Crystallography |

Data sourced from a study on a structurally analogous compound to infer conformational behavior. nih.gov

The data presented in Table 1, from a related compound, suggests that a significantly twisted conformation is energetically favorable. nih.gov The dihedral angle of 71.30° indicates a substantial deviation from planarity. This is primarily attributed to the steric repulsion between the ortho-chloro substituent on the phenyl ring and the adjacent atoms of the pyrazole ring. A similar twisted conformation is anticipated for this compound to alleviate the steric strain that would be present in a planar arrangement. The energy minimization calculation would precisely quantify this optimal dihedral angle, representing the point of lowest energy and thus the most probable conformation of the molecule in its ground state.

Advanced Applications and Supramolecular Chemistry of Halogenated Pyrazoles

Pyrazoles as Ligands in Coordination Chemistry

The pyrazole (B372694) nucleus, with its adjacent pyridine-like (N2) and pyrrole-like (N1) nitrogen atoms, is a versatile building block in coordination chemistry. rsc.org The deprotonated form, pyrazolate, acts as a flexible ligand, capable of forming a wide array of metal complexes with diverse structural motifs. rsc.org Halogenation of the pyrazole ring, as seen in 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, further refines its properties as a ligand.

The design of ligands based on halogenated pyrazole scaffolds is guided by several key principles that leverage the unique properties conferred by the halogen substituents. The pyrazole scaffold itself is a privileged structure in the design of inhibitors for targets like protein kinases. nih.gov

Electronic Tuning: Halogen atoms are electron-withdrawing, which modulates the acidity of the N1-H proton and the basicity of the N2 nitrogen atom. Substituents on the pyrazole ring can be used to adjust the acidity of the pyrrole-like NH group. researchgate.net This electronic tuning affects the donor strength of the pyrazole ligand, influencing the stability and reactivity of the resulting metal complex. The presence of both a bromine atom on the pyrazole ring and a chlorine atom on the phenyl ring in this compound significantly lowers the electron density of the system.

Steric Control: The size and position of substituents on the pyrazole ring provide steric control, influencing the coordination geometry around the metal center. The bulky 2-chlorophenyl group at the 3-position of the pyrazole ring imposes significant steric hindrance, which can be used to direct the assembly of specific coordination geometries, prevent the formation of undesired polymeric species, and create specific binding pockets in metalloenzymes.

Secondary Interactions: Halogen atoms can participate in secondary noncovalent interactions, most notably halogen bonding. This interaction, where the halogen atom acts as an electrophilic species, can be used to direct the self-assembly of metal complexes into higher-order supramolecular structures, providing a powerful tool for crystal engineering.

Versatility in Coordination Modes: Pyrazole-based ligands can coordinate to metal centers in a monodentate fashion through the N2 atom or, upon deprotonation, act as bridging bidentate pyrazolate ligands. nih.gov This flexibility allows for the construction of mononuclear complexes, polynuclear clusters, and coordination polymers. uninsubria.itrsc.org The specific architecture is often dictated by the reaction conditions and the nature of the metal ion and other co-ligands.

The combination of these principles allows for the rational design of functional metal complexes with tailored electronic, magnetic, and catalytic properties. The pyrazole framework's stability and amenability to substitution make it a highly attractive scaffold for developing novel ligands. nih.govnih.gov

The synthesis of metal complexes involving halogenated pyrazole ligands like this compound typically involves the reaction of the pyrazole derivative with a suitable metal precursor. nih.gov

Synthesis Methods: The most common synthetic strategies involve reacting the neutral pyrazole ligand with a metal salt, often in the presence of a base to facilitate deprotonation of the N1-H proton and formation of the pyrazolate anion. uninsubria.it Alternatively, direct reaction with metal precursors in molten pyrazole can yield binary metal pyrazolates. uninsubria.it For instance, copper(II) pyrazolate complexes have been synthesized by reacting the pyrazole with copper(II) salts, resulting in complexes where the metal ions are bridged by pyrazolate groups. uninsubria.it Similarly, cobalt(II) pyrazolates can be prepared by reacting CoCl2 with the pyrazole in the presence of a base under anaerobic conditions. uninsubria.it

| Method | Description | Typical Reactants | Example Product Type | Reference |

|---|---|---|---|---|

| Base-Assisted Deprotonation | The pyrazole ligand is deprotonated in situ using a base, and the resulting pyrazolate anion coordinates to the metal ion. | Pyrazole, Metal Halide (e.g., CoCl2), Base (e.g., NaOH) | Binary Metal Pyrazolates [Co(pz)2]n | uninsubria.it |

| Salt Metathesis | An alkali metal pyrazolate salt is prepared first and then reacted with a metal salt in a metathesis reaction. | Alkali Metal Hydroxide, Pyrazole, Second Metal Salt | Diverse Coordination Complexes | nih.gov |

| Direct Reaction with Metal Precursor | The pyrazole ligand reacts directly with a metal precursor, such as a metal nitrate or a metal-organic compound. | Pyrazole, Metal Nitrate (e.g., Zn(NO3)2) | Mononuclear Complexes [Zn(pyrazole)2(NO3)2] | researchgate.net |

| Molten Pyrazole Method | A metal is heated with an excess of the molten pyrazole ligand, often in an oxygen atmosphere. | Metal powder, Pyrazole | Binary Metal Pyrazolates | uninsubria.it |

Characterization Techniques: Once synthesized, the characterization of these metal-pyrazole complexes is crucial to determine their structure, composition, and properties.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen and halogen bonds. ntu.edu.twnih.gov

Spectroscopy:

Infrared (IR) Spectroscopy: Provides evidence of coordination by observing shifts in the vibrational frequencies of the pyrazole ring, particularly the N-H stretching frequency, which disappears upon deprotonation to form a pyrazolate complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes in solution, with coordination-induced shifts providing information about the binding mode. nih.gov

Elemental Analysis: Confirms the stoichiometry and purity of the synthesized complexes. nih.gov

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and the presence of coordinated solvent molecules. rsc.org

Through these methods, a comprehensive understanding of the structural and electronic properties of metal complexes incorporating ligands like this compound can be achieved.

Supramolecular Architectures Based on Pyrazole Derivatives

The ability of pyrazole derivatives to form predictable and robust noncovalent interactions, primarily hydrogen bonds and halogen bonds, makes them exceptional building blocks for supramolecular chemistry and crystal engineering. nih.gov These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

In the solid state, 1H-pyrazoles consistently form hydrogen-bonded aggregates. nih.gov The fundamental interaction is the N−H···N hydrogen bond between the acidic pyrrole-like N1-H donor of one molecule and the basic pyridine-like N2 acceptor of another. The topology of the resulting supramolecular motif is highly dependent on the steric and electronic nature of the substituents on the pyrazole ring. nih.gov

Common hydrogen-bonding motifs observed in pyrazole crystals include:

Dimers and Trimers: Bulky substituents at the 3- and 5-positions can sterically hinder the formation of extended chains, leading to discrete cyclic assemblies such as dimers, trimers, or tetramers. researchgate.netnih.gov For example, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric, nearly planar assemblies through N−H···N hydrogen bonds. nih.govmdpi.com

Catemers (Chains): Less sterically demanding pyrazoles, or those with specific electronic properties, can form one-dimensional polymeric chains, often referred to as catemers. mdpi.comresearchgate.net Unsubstituted pyrazole and 4-fluoro-1H-pyrazole, for instance, form catemeric chains in the solid state. nih.govnsf.gov

The specific motif adopted is influenced by a delicate balance of factors. A correlation has been observed between the molecular dipole moment and the resulting structure for simple 4-halogenated pyrazoles, with larger dipole moments favoring catemer formation and smaller moments favoring trimers. mdpi.com For this compound, the presence of the bulky 2-chlorophenyl group at the C3 position would likely introduce significant steric hindrance, potentially favoring the formation of discrete assemblies like dimers or trimers over extended catemeric chains.

| Compound | Substituents | Observed H-Bonding Motif | Reference |

|---|---|---|---|

| 1H-Pyrazole | None | Catemer (1D Chain) | nih.gov |

| 4-Fluoro-1H-pyrazole | 4-F | Catemer (1D Chain) | mdpi.comnsf.gov |

| 4-Chloro-1H-pyrazole | 4-Cl | Trimer | nih.govmdpi.com |

| 4-Bromo-1H-pyrazole | 4-Br | Trimer | nih.govmdpi.com |

| 4-Iodo-1H-pyrazole | 4-I | Catemer (1D Chain) | mdpi.com |

| 3,5-Diphenyl-pyrazole | 3,5-Diphenyl | Tetramer | nih.gov |

Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as the lone pair of a nitrogen or oxygen atom. nih.govfrontiersin.org This interaction has emerged as a powerful and reliable tool in crystal engineering, comparable in strength and directionality to the hydrogen bond. core.ac.ukrsc.org

The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. mdpi.com In a molecule like this compound, there are two potential halogen bond donors: the bromine atom at the C4 position of the pyrazole ring and the chlorine atom on the phenyl ring. The pyridine-like N2 atom of the pyrazole is an excellent halogen bond acceptor.

Key characteristics of halogen bonding in crystal engineering include:

Directionality: Halogen bonds are highly directional, with the C−X···N angle (where X is the halogen) typically being close to 180°. This predictability is crucial for designing specific supramolecular architectures.

Tunability: The strength of the interaction can be tuned by changing the halogen atom or by modifying the electron-withdrawing character of the group to which it is attached.

Competition and Cooperation: In molecules possessing both hydrogen and halogen bond donors, a competition or cooperation between these interactions dictates the final crystal packing. The interplay between N-H···N hydrogen bonds and C-X···N halogen bonds can lead to complex and robust networks. Studies on co-crystals have shown that both interactions can be present simultaneously as comparable structure-directing forces. core.ac.uk

The investigation of halogen bonding is critical for understanding and designing the crystal structures of halogenated compounds, influencing properties such as melting point, solubility, and morphology.

| Property | Hydrogen Bond (O-H···N, N-H···N) | Halogen Bond (C-X···N) |

|---|---|---|

| Donor | Electropositive Hydrogen | Electropositive region (σ-hole) on Halogen |

| Acceptor | Nucleophilic region (e.g., lone pair on N, O) | Nucleophilic region (e.g., lone pair on N, O) |

| Strength Trend | Dependent on electronegativity of donor/acceptor atoms | I > Br > Cl > F (increases with polarizability) |

| Directionality | Highly directional | Highly directional (typically linear C-X···A angle) |

| Nature | Primarily electrostatic, with covalent character | Primarily electrostatic and dispersion, with charge transfer |

The self-assembly of halogenated pyrazoles into hierarchical structures is driven by the specific combination and relative strengths of the available noncovalent interactions. For a molecule such as this compound, the primary interactions governing assembly are N-H···N hydrogen bonds, C-Br···N halogen bonds, and potentially weaker C-Cl···N halogen bonds, C-H···π interactions, and π-π stacking. researchgate.net

The process of forming a crystalline material from these molecules is a complex phenomenon of molecular self-assembly. acs.org The final structure represents a thermodynamic minimum, achieved through a balance of attractive and repulsive forces.

Primary Synthons: The robust N-H···N hydrogen bond is often the primary structure-directing interaction, leading to the formation of the initial motifs like trimers or catemers. nih.gov

Secondary Linkages: These primary motifs then assemble into higher-order structures through weaker interactions. Halogen bonds (e.g., C-Br···N or C-Br···Br) can link the hydrogen-bonded assemblies into layers or 3D networks.

The specific outcome of the self-assembly process for this compound would be a unique expression of the interplay between the strong hydrogen-bonding capability of the pyrazole core, the steric influence of the 2-chlorophenyl group, and the halogen-bonding potential of both the bromo and chloro substituents.

Exploitation in Functional Materials and Sensing

The unique electronic characteristics and structural versatility of the pyrazole scaffold, particularly when substituted with halogens, have made it a subject of significant interest in the development of functional materials. The introduction of halogen atoms such as bromine and chlorine can profoundly influence the molecule's photophysical properties and its capacity for intermolecular interactions, paving the way for applications in chemical sensing and optoelectronics.

Photophysical Properties and Fluorescence Behavior of Halogenated Pyrazoles

While specific experimental data on the photophysical properties of this compound are not extensively documented in publicly available literature, the behavior of this class of compounds can be inferred from studies on related halogenated aromatic and heteroaromatic molecules. The fluorescence properties of pyrazole derivatives are typically governed by their substituents and any fused ring systems. nih.gov

The presence of heavy atoms like bromine and chlorine is known to exert a significant influence on the excited states of a molecule through an intramolecular "heavy-atom effect." chemicalforums.comresearchgate.net This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a non-radiative transition from a singlet excited state (S₁) to a triplet excited state (T₁). chemicalforums.comresearchgate.netrsc.org An increased rate of ISC is often responsible for the quenching of fluorescence and a reduction in the fluorescence quantum yield (Φ_F). researchgate.net

However, the extent of this quenching is highly dependent on the position of the halogen relative to the core fluorophore. chemicalforums.comaps.org Studies on other aromatic systems have shown that the impact of a heavy atom decreases as its distance from the fluorescent core increases. aps.org Therefore, in this compound, the bromine atom at position 4 of the pyrazole ring and the chlorine atom on the phenyl ring would both be expected to modulate the compound's luminescent properties.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the electronic and photophysical characteristics of such molecules, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are crucial for understanding their absorption and emission profiles. bibliotekanauki.plresearchgate.net For many pyrazole derivatives, their fluorescence is based on processes like intramolecular charge transfer (ICT), which can be tuned by the electronic nature of their substituents. nih.gov

Table 1: Representative Photophysical Data for Various Pyrazole-Based Fluorescent Probes

| Compound/Probe | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Target Analyte | Reference |

| Pyrazoline derivative 14 | 355 | 449 | 0.62 | Hg²⁺ | nih.gov |

| Pyrazole derivative 52 | 326 | 474 | 0.24 | Cu²⁺ | nih.gov |

| Fused pyrazole 78 | 325, 372 | 476 | 0.38 | F⁻ | nih.gov |

| Pyrazolo[4,3-b]pyridine 62 | 336 | 440 | 0.35 | BF₃ | nih.gov |

| Pyrazole 8 | - | 480 | - | Zn²⁺ | nih.gov |

Note: The data presented are for various pyrazole derivatives, not specifically for this compound, and serve to illustrate the general properties of this compound class.

Applications in Ion Detection and Sensing

Pyrazole derivatives are a significant class of chelating ligands that have been extensively developed into chemosensors for detecting a wide range of metal ions and anions. nih.govrsc.org Their utility stems from the nitrogen donor atoms within the pyrazole ring, which can coordinate with metal ions, and the synthetic versatility that allows for the incorporation of other functional groups to enhance selectivity and signaling. nih.govresearchgate.net

The sensing mechanism often relies on changes in the compound's fluorescence upon binding with a target ion. These changes can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. nih.govnih.gov Common photophysical processes that are exploited in sensor design include:

Photoinduced Electron Transfer (PET): In a "PET-OFF" sensor, fluorescence is initially quenched by an electron transfer process. Upon ion binding, this process is blocked, leading to a "turn-on" of fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): Ion binding can alter the ICT character of the molecule, leading to shifts in the absorption or emission spectra. nih.gov

Excited-State Intramolecular Proton-Transfer (ESIPT): This process can be disrupted by metal chelation, causing fluorescence quenching. nih.gov

Halogenated pyrazoles have been incorporated into sensors for various ions, including heavy and transition metals like Cu²⁺, Zn²⁺, Fe³⁺, and Hg²⁺, as well as anions like F⁻. nih.govnih.gov For instance, pyrazole-based probes have been designed as "turn-off" sensors for Cu²⁺ and as "turn-on" sensors for Al³⁺ and Zn²⁺. nih.govnih.gov The selectivity of these sensors is a critical feature, and researchers often design molecules that can specifically bind to one type of ion even in the presence of other competing ions. rsc.org

Table 2: Examples of Pyrazole Derivatives in Ion Sensing

| Sensor Type | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference |

| Pyrazole-Pyridine Derivative | Fe³⁺, Co²⁺, Ni²⁺, Cd²⁺ | Chelation | Not Specified | nih.gov |

| Pyrazole derivative 16 | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 62 nM | nih.gov |

| Pyrazole derivative 52 | Cu²⁺ | "Turn-off" (ESIPT disruption) | Not Specified | nih.gov |

| Pyrazolo[4,3-b]pyridine 62 | BF₃ | "Turn-on" (ICT) | Not Specified | nih.gov |

| Pyrazole 8 | Zn²⁺ | "Turn-on" Fluorescence | Not Specified | nih.gov |

| Pyrazole 9 | Fe³⁺ | "Turn-on" Fluorescence | 0.025 µM | nih.gov |

| Pyrazole-pyrazoline probe M | Fe³⁺ | Fluorescence Quenching | 0.39 nM | researchgate.netnih.gov |

Note: This table showcases the diversity of pyrazole-based sensors and their performance. The specific compound this compound is not listed due to a lack of available sensing data.

Q & A

Q. What are the reliable synthetic routes for preparing 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis approach is commonly employed. For example:

- Step 1 : Condensation of substituted pyridine derivatives with hydrazine at elevated temperatures (110°C, 16 hours) yields intermediate pyrazole rings .

- Step 2 : Bromination using HBr or Br₂ under controlled conditions (e.g., 2 M NaOH, room temperature) introduces the bromo substituent with a 29% yield after purification via liquid chromatography .

- Step 3 : Coupling with 2-chlorophenyl groups via Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling (using Pd catalysts, Cs₂CO₃, XPhos) achieves the final product .

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or LC-MS to avoid over-bromination or side reactions.

Q. How can purity and structural integrity be validated during synthesis?

Methodological Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethyl acetate or DCM/hexane mixtures) are effective .

- Characterization :

- NMR : Compare chemical shifts to reported data (e.g., ¹H NMR: aromatic protons at δ 7.64–7.72 ppm for bromophenyl groups) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.95 for related pyrazole derivatives) .

- Elemental Analysis : Ensure C, H, N, and halogen content align with theoretical values .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

Methodological Answer: Discrepancies may arise due to:

- Dynamic effects in solution : NMR detects time-averaged conformations, while X-ray crystallography captures static structures. For example, pyrazole ring dihedral angles (e.g., 74.91° with chlorophenyl groups) in crystals may differ from solution conformations .

- Polymorphism : Multiple crystal forms (e.g., triclinic vs. monoclinic) can alter bond lengths and angles. Use DSC or PXRD to identify polymorphs .

Q. Resolution Strategy :

- Perform variable-temperature NMR to assess conformational flexibility.

- Validate crystallographic data with DFT calculations (e.g., Gaussian or ORCA software) .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Note that inactive compounds (e.g., IC₅₀ > 100 µM) may require structural modifications, such as introducing triazole or thiazole moieties .

Q. How can crystal packing interactions influence the design of pyrazole-based ligands for metal coordination?

Methodological Answer:

- Non-covalent Interactions : Analyze π-π stacking (3.5–4.0 Å distances) and halogen bonding (C-Br⋯N/O contacts) in crystal structures. These interactions guide ligand geometry for metal coordination .

- Coordination Sites : Pyrazole N1 and substituents (e.g., Br, Cl) act as Lewis bases. Use X-ray crystallography to confirm binding modes (e.g., κ²-N,N coordination in diaza-crown ether analogs) .

Case Study :

A diaza-18-crown-6 derivative with pyrazole groups showed selective Cu²⁺ binding (log K = 4.2) due to pre-organized geometry from crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.